6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carbaldehyde
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Overview
Description
6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carbaldehyde is a heterocyclic compound that features a fused ring system combining a cyclopentane ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carbaldehyde typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with agents like 1,2-dibromoethane or benzyl chloride . Another approach involves the use of cyclopentanone and benzylamine under mild reaction conditions, employing nucleophilic addition, acetylization, Vilsmeier cyclization, and dechlorination .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthetic routes with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could be potential strategies for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Direct oxidation using catalysts like manganese triflate and oxidants such as tert-butyl hydroperoxide.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aldehyde group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at 25°C in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: 6,7-Dihydro-5H-cyclopenta[c]pyridin-5-one analogues.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of fluorescent probes and inhibitors of protein kinases.
Medicine: Investigated for its potential hypoglycemic activity and as antagonists of calcium channels.
Industry: Employed as a corrosion inhibitor for carbon steel in acidic environments.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carbaldehyde involves its interaction with molecular targets through various pathways:
Corrosion Inhibition: Adsorption on the metal surface, forming a protective layer that prevents corrosion.
Biological Activity: Interaction with protein kinases and calcium channels, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Similar structure but with a nitrile group instead of an aldehyde.
2,3-Cyclopentenopyridine: Lacks the fused ring system present in 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carbaldehyde.
Uniqueness
This compound is unique due to its fused ring system and the presence of an aldehyde group, which allows for diverse chemical modifications and applications in various fields.
Properties
Molecular Formula |
C9H9NO |
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Molecular Weight |
147.17 g/mol |
IUPAC Name |
6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbaldehyde |
InChI |
InChI=1S/C9H9NO/c11-6-8-5-10-4-7-2-1-3-9(7)8/h4-6H,1-3H2 |
InChI Key |
OHHSAZXYVVSKBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CN=CC(=C2C1)C=O |
Origin of Product |
United States |
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